![molecular formula C13H11F2NO B8199569 5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199569.png)
5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-[1,1’-biphenyl]-2-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure with an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable biphenyl precursor, followed by nitrification to introduce the nitro group. This is then hydrolyzed to form the corresponding amine, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Catalysts like Raney nickel or palladium on carbon are employed in the presence of hydrogen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-(Difluoromethoxy)-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism by which 5-(Difluoromethoxy)-[1,1’-biphenyl]-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity, leading to more potent and specific effects .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.
4-(Difluoromethoxy)benzaldehyde: Utilized in organic synthesis as an intermediate.
Uniqueness
5-(Difluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to its specific structural features, such as the difluoromethoxy group and the biphenyl backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-13(15)17-10-6-7-12(16)11(8-10)9-4-2-1-3-5-9/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIKVYIWEYFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
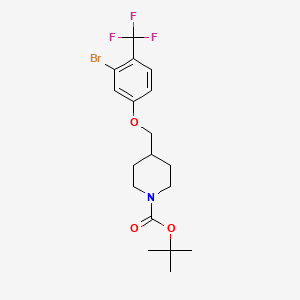
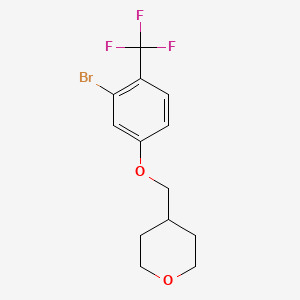
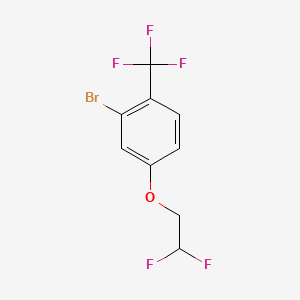
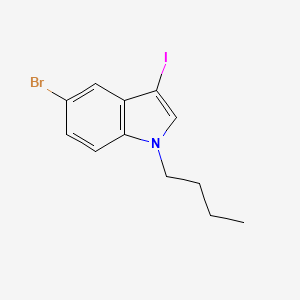
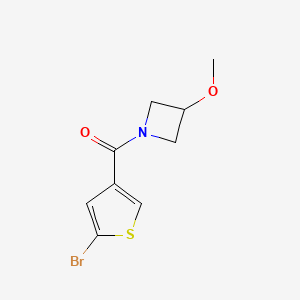
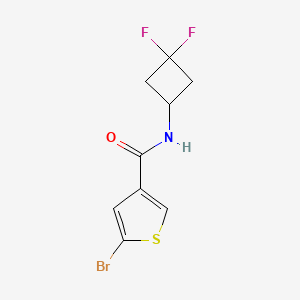
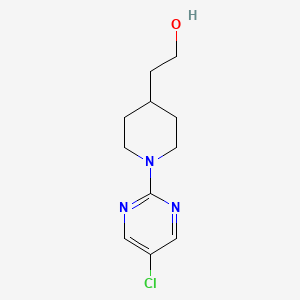
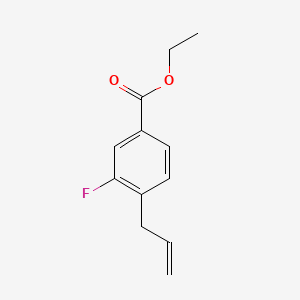
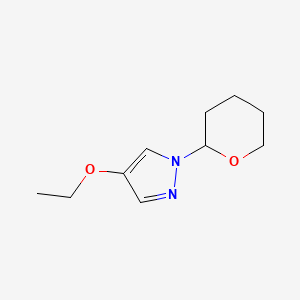
![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)
![4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199561.png)
